N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. The compound features a unique structure that includes a chlorinated phenyl ring, a trifluoromethyl group, a pyrazole ring, and a hexahydroquinazolinone moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Synthesis of the hexahydroquinazolinone moiety: This involves cyclization reactions starting from suitable precursors.
Coupling reactions: The chlorinated phenyl ring and the trifluoromethyl group are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final assembly: The final step involves the coupling of the pyrazole and hexahydroquinazolinone intermediates with the chlorinated phenyl ring to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without compromising efficiency.
Purification processes: Utilizing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Pharmaceuticals: The compound may serve as a lead compound for the development of new drugs.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: Researchers can study its interactions with biological targets to understand its mechanism of action.
Mechanism of Action
The mechanism by which N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDE exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction pathways: The compound can influence various cellular signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDE can be compared with other compounds containing similar functional groups, such as:
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDE derivatives: These compounds may have slight modifications in their structure, leading to different properties and applications.
Other pyrazole-containing compounds: These compounds share the pyrazole ring and may exhibit similar biological activities.
Uniqueness
The uniqueness of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDE lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H21ClF3N5O2 |
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Molecular Weight |
479.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C22H21ClF3N5O2/c1-12-9-13(2)31(29-12)21-28-17-6-4-3-5-15(17)20(33)30(21)11-19(32)27-18-10-14(22(24,25)26)7-8-16(18)23/h7-10H,3-6,11H2,1-2H3,(H,27,32) |
InChI Key |
MHKCOWOKZQBCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C |
Origin of Product |
United States |
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